An In-depth Technical Guide to 3-(3-Fluorobenzoyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(3-Fluorobenzoyl)pyrrolidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of clinically significant molecules.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[3] This guide focuses on a specific, synthetically accessible derivative, 3-(3-Fluorobenzoyl)pyrrolidine, providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery. The introduction of a fluorine atom on the benzoyl moiety can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a person of interest for the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's chemical identifiers and physicochemical properties is fundamental for any research and development endeavor.
Core Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | 3-(3-Fluorobenzoyl)pyrrolidine | Inferred |
| Synonym | (3-Fluorophenyl)(pyrrolidin-3-yl)methanone | [4] |
| CAS Number (HCl Salt) | 1864060-56-9 | [4] |
| IUPAC Name (Free Base) | (3-Fluorophenyl)(pyrrolidin-3-yl)methanone | Inferred from[4] |
| Molecular Formula (Free Base) | C₁₁H₁₂FNO | Calculated |
| Molecular Weight (Free Base) | 193.22 g/mol | Calculated |
| Canonical SMILES (Free Base) | C1C(C(C1)C(=O)C2=CC(=CC=C2)F)N | Predicted |
| InChI Key (HCl Salt) | XURALOWMDURYDB-UHFFFAOYSA-N | [4] |
Physicochemical Data (Predicted and Experimental Analogs)
Experimental physicochemical data for 3-(3-Fluorobenzoyl)pyrrolidine is not extensively reported. However, predicted values and data from analogous structures can provide valuable insights.
| Property | Predicted/Analog Value | Notes |
| Melting Point | 36-40 °C | Data for the analogous compound Phenyl(pyridin-3-yl)methanone.[5] |
| Boiling Point | 307 °C | Data for the analogous compound Phenyl(pyridin-3-yl)methanone.[5] |
| Physical Form (HCl Salt) | Solid | [4] |
Synthesis and Characterization
The synthesis of 3-(3-Fluorobenzoyl)pyrrolidine can be approached through established methods of amide bond formation. A general, plausible synthetic route is outlined below, based on common organic chemistry principles.
General Synthetic Workflow
The synthesis would likely involve the coupling of a protected pyrrolidine-3-carboxylic acid with 3-fluoroaniline, followed by deprotection, or the acylation of a protected 3-aminopyrrolidine with 3-fluorobenzoyl chloride. A more direct and likely successful approach involves the reaction of 3-fluorobenzoyl chloride with pyrrolidine, although this would result in the 1-substituted isomer. For the synthesis of the 3-substituted isomer, a multi-step synthesis starting from a suitable pyrrolidine precursor is necessary.
A potential synthetic pathway is the Grignard reaction between 3-fluorobromobenzene and a protected pyrrolidine-3-carbonitrile, followed by hydrolysis of the resulting imine.
Caption: Proposed synthetic workflow for 3-(3-Fluorobenzoyl)pyrrolidine.
Experimental Protocol: Synthesis of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
While a detailed protocol for the free base is not available, a patent describing the synthesis of a related compound, (3,4-dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride, provides a procedural framework that could be adapted.[6] The final step involves dissolving the free base in a suitable solvent like ethanol, followed by the addition of hydrochloric acid to precipitate the hydrochloride salt.[6]
Step-by-Step General Procedure (Adapted):
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the free base, (3-fluorophenyl)(pyrrolidin-3-yl)methanone, in a minimal amount of a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether or a calculated amount of concentrated HCl) to the reaction mixture.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The reaction mixture may be cooled in an ice bath to facilitate complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities.
-
Drying: Dry the product under vacuum to obtain the final (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride.
Characterization Techniques
The structural confirmation of 3-(3-Fluorobenzoyl)pyrrolidine would rely on a combination of standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the fluorophenyl ring, with splitting patterns influenced by the fluorine atom. The protons on the pyrrolidine ring would appear as a series of multiplets in the aliphatic region.
-
¹³C NMR: The carbonyl carbon would be observable in the downfield region (typically ~190-200 ppm). The aromatic carbons would show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The aliphatic carbons of the pyrrolidine ring would be found in the upfield region.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.22 for the free base). Fragmentation patterns would likely involve cleavage of the bond between the carbonyl group and the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration.
Potential Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2][7]
Rationale for Pharmacological Interest
The combination of the pyrrolidine ring and the 3-fluorobenzoyl moiety in 3-(3-Fluorobenzoyl)pyrrolidine suggests several potential areas of therapeutic interest:
-
Central Nervous System (CNS) Activity: Many CNS-active compounds contain a pyrrolidine ring. The lipophilicity and hydrogen bonding capacity of this scaffold can facilitate crossing the blood-brain barrier.
-
Enzyme Inhibition: The carbonyl group can act as a hydrogen bond acceptor, and the overall structure can fit into the active sites of various enzymes. The fluorine atom can enhance binding affinity through favorable electrostatic interactions.
-
Receptor Modulation: The molecule's three-dimensional shape and electronic properties may allow it to act as a ligand for various G-protein coupled receptors (GPCRs) or ion channels.
Workflow for Biological Evaluation
A typical workflow for assessing the biological activity of a novel compound like 3-(3-Fluorobenzoyl)pyrrolidine is as follows:
Caption: A generalized workflow for the biological evaluation of a new chemical entity.
Conclusion
3-(3-Fluorobenzoyl)pyrrolidine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural features, combining the privileged pyrrolidine scaffold with a fluorinated aromatic ring, make it an attractive candidate for screening in a variety of therapeutic areas. This guide provides a foundational understanding of its chemical identity and a plausible synthetic strategy, paving the way for further research into its physicochemical properties and biological activities. As our understanding of the vast chemical space continues to expand, the systematic investigation of such well-designed molecules will be crucial in the development of the next generation of therapeutics.
References
-
Letopharm Co., Ltd. Phenyl(pyridin-3-yl)Methanone_5424-19-1. Retrieved from [Link]
-
ChemSynthesis. phenyl-pyridin-3-ylmethanone - 5424-19-1. Retrieved from [Link]
-
Sunway Pharm Ltd. Phenyl(pyridin-3-yl)methanone - CAS:5424-19-1. Retrieved from [Link]
-
ResearchGate. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Retrieved from [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 23.
-
PubMed. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Retrieved from [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
-
ResearchGate. (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]
-
PubChem. (3-Fluoro-4-iodophenyl)(pyrrolidin-1-yl)methanone | C11H11FINO. Retrieved from [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 23.
-
ResearchGate. (PDF) Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Retrieved from [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 23.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Retrieved from [Link]
-
ResearchGate. (PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. Retrieved from [Link]
-
ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared. Retrieved from [Link]
-
PubChem. (4-Amino-3-chlorophenyl)(pyrrolidin-1-yl)methanone | C11H13ClN2O. Retrieved from [Link]
-
ResearchGate. 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100... | Download Table. Retrieved from [Link]
-
U.S. Environmental Protection Agency. {4-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride | 1864060-56-9 [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
